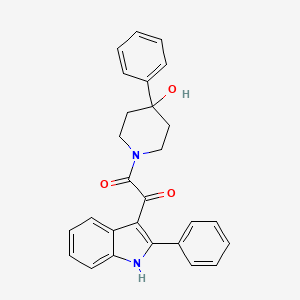
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol is a complex organic compound that features an indole core, a piperidine ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol typically involves multi-step organic reactions One common approach is to start with the indole core, which can be synthesized via Fischer indole synthesis The piperidine ring can be introduced through a Mannich reaction, followed by acylation to attach the acetyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.
類似化合物との比較
Similar Compounds
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)benzohydrazide: Shares the indole core but differs in the attached functional groups.
2-phenyl-1H-indole-3-carboxylic acid: Another indole derivative with different substituents.
4-phenylpiperidine: Contains the piperidine ring but lacks the indole core.
Uniqueness
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol is unique due to its combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
71765-54-3 |
|---|---|
分子式 |
C27H24N2O3 |
分子量 |
424.5 g/mol |
IUPAC名 |
1-(4-hydroxy-4-phenylpiperidin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C27H24N2O3/c30-25(26(31)29-17-15-27(32,16-18-29)20-11-5-2-6-12-20)23-21-13-7-8-14-22(21)28-24(23)19-9-3-1-4-10-19/h1-14,28,32H,15-18H2 |
InChIキー |
ZGTNEGBUHHFDTP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


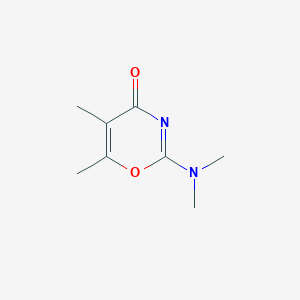

![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)

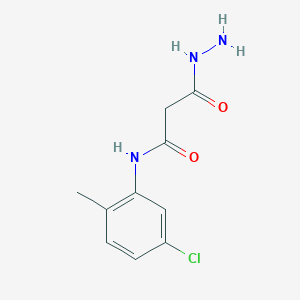

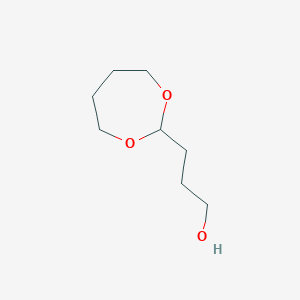
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)

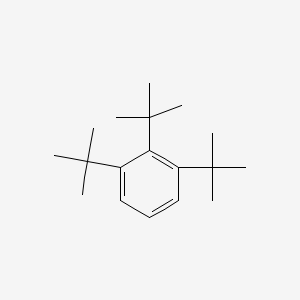
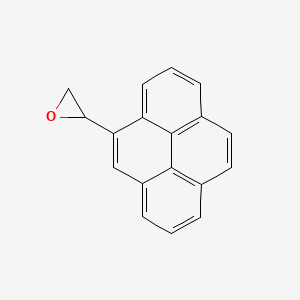

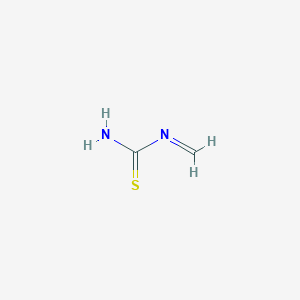
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
